molecular formula C16H17ClN4O B12918194 4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile CAS No. 919482-07-8

4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile

Cat. No.: B12918194
CAS No.: 919482-07-8
M. Wt: 316.78 g/mol
InChI Key: NXTXUCDBMOMEQS-UHFFFAOYSA-N
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Description

4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. The compound features a quinoline core substituted with a chloro group at position 4, a morpholinoethylamino group at position 6, and a carbonitrile group at position 3. This unique structure imparts significant biological and chemical properties, making it a valuable compound in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile typically involves multi-step reactions starting from commercially available quinoline derivatives. One common synthetic route includes:

    Nitration: Introduction of a nitro group to the quinoline ring.

    Reduction: Reduction of the nitro group to an amino group.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom at the desired position.

    Amination: Introduction of the morpholinoethylamino group.

    Cyanation: Introduction of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. Techniques such as continuous flow chemistry, microwave-assisted synthesis, and the use of robust catalysts can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide derivatives.

    Reduction: Reduction of the carbonitrile group to an amine.

    Substitution: Halogen exchange reactions, particularly involving the chloro group.

    Cyclization: Formation of fused ring systems through intramolecular reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophilic reagents such as sodium methoxide.

    Cyclization: Acid or base catalysts under reflux conditions.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various halogenated quinoline derivatives.

    Cyclization: Fused heterocyclic compounds.

Scientific Research Applications

4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer and antimicrobial properties.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloroquinoline-3-carbonitrile: Lacks the morpholinoethylamino group.

    6-Aminoquinoline-3-carbonitrile: Lacks the chloro group.

    4-Chloro-6-((2-dimethylaminoethyl)amino)quinoline-3-carbonitrile: Contains a different amino substituent.

Uniqueness

4-Chloro-6-((2-morpholinoethyl)amino)quinoline-3-carbonitrile is unique due to the presence of both the morpholinoethylamino group and the carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in organic synthesis and a promising candidate in medicinal chemistry research.

Properties

CAS No.

919482-07-8

Molecular Formula

C16H17ClN4O

Molecular Weight

316.78 g/mol

IUPAC Name

4-chloro-6-(2-morpholin-4-ylethylamino)quinoline-3-carbonitrile

InChI

InChI=1S/C16H17ClN4O/c17-16-12(10-18)11-20-15-2-1-13(9-14(15)16)19-3-4-21-5-7-22-8-6-21/h1-2,9,11,19H,3-8H2

InChI Key

NXTXUCDBMOMEQS-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCNC2=CC3=C(C(=CN=C3C=C2)C#N)Cl

Origin of Product

United States

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